molecular formula C16H20N2O3 B3018687 (Z)-2-acetamido-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)acrylamide CAS No. 308293-78-9

(Z)-2-acetamido-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)acrylamide

Cat. No. B3018687
CAS RN: 308293-78-9
M. Wt: 288.347
InChI Key: NOVYICAOKCZCBJ-GDNBJRDFSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the acrylamide, phenyl, and tetrahydrofuran groups. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The acrylamide group would likely contribute to the compound’s reactivity, while the phenyl group could contribute to its stability. The tetrahydrofuran group, being a heterocycle, could also influence the compound’s chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the acrylamide group, which is known to participate in various reactions, including polymerization and cross-linking reactions. The phenyl and tetrahydrofuran groups could also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acrylamide group could make the compound polar, influencing its solubility in different solvents .

Scientific Research Applications

Acrylamide in Industrial and Environmental Contexts

Acrylamide is primarily recognized for its industrial applications and environmental presence. It is a synthetic monomer used extensively as a precursor in the production of polyacrylamides, which have significant applications in water treatment processes, pulp and paper processing, and mining. The discovery of acrylamide in heat-treated foods has spurred research into its occurrence, chemistry, and toxicology to assess potential health risks. This includes investigations into its formation during food processing and strategies to control its levels in food products, highlighting its relevance beyond traditional industrial uses (Taeymans et al., 2004; Friedman, 2003).

Toxicological Insights

The toxicological profile of acrylamide has been a subject of extensive study, given its neurotoxic properties in humans and laboratory animals. Research has delved into its neurotoxic effects, including neuropathies and other neurological impairments, as well as its potential reproductive, genotoxic, and carcinogenic effects. These studies underscore the importance of understanding acrylamide's mechanisms of action and the health implications of exposure (Pennisi et al., 2013).

Mitigation Strategies in Food Processing

Given the health concerns associated with acrylamide, significant research has focused on identifying and implementing strategies to mitigate its formation in food products. This encompasses understanding the chemical mechanisms of its formation and identifying factors that influence these processes. Various approaches, including the modification of cooking and processing conditions and the use of certain food ingredients, have been explored to reduce acrylamide levels in foods without adversely affecting product quality (Keramat et al., 2011; Friedman & Levin, 2008).

Research on Acrylamide Derivatives

While direct research on the specific acrylamide derivative mentioned is scarce, studies on related compounds and derivatives highlight the potential for diverse applications in therapeutic and biochemical contexts. For instance, acrylamide derivatives have been explored for their potential as potassium channel openers, demonstrating the versatility and significance of acrylamide-based compounds in medicinal chemistry (Nardi & Olesen, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “(Z)-2-acetamido-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)acrylamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds .

properties

IUPAC Name

(Z)-2-acetamido-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12(19)18-15(10-13-6-3-2-4-7-13)16(20)17-11-14-8-5-9-21-14/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20)(H,18,19)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVYICAOKCZCBJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-acetamido-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)acrylamide

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